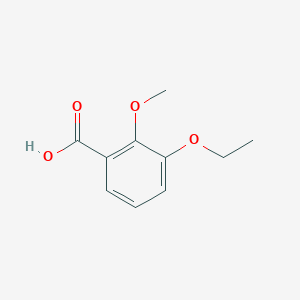

3-Ethoxy-2-methoxybenzoic acid

Description

BenchChem offers high-quality 3-Ethoxy-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-ethoxy-2-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(10(11)12)9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

NCDQWSSXNMKFGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxybenzoic Acid (CAS No. 621-51-2)

A Note on Chemical Identity: This guide focuses on the chemical compound correctly identified by CAS number 621-51-2, which is 3-Ethoxybenzoic acid . The initial query for "3-Ethoxy-2-methoxybenzoic acid" with this CAS number is inconsistent with authoritative chemical databases. All data, protocols, and discussions herein pertain to 3-Ethoxybenzoic acid.

Introduction

3-Ethoxybenzoic acid, a xenobiotic compound, is a derivative of benzoic acid distinguished by an ethoxy group at the meta-position (position 3) of the benzene ring.[1][2][3] This substitution significantly influences its physicochemical properties, such as polarity, solubility, and melting point, when compared to its parent compound, benzoic acid.[1] As a versatile chemical intermediate, 3-Ethoxybenzoic acid serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its structural features, including the carboxylic acid and ethoxy groups, offer two reactive sites for further chemical modifications, making it a valuable raw material in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

3-Ethoxybenzoic acid is a white to off-white crystalline solid under standard conditions.[1] The presence of the ethoxy group imparts specific characteristics that are crucial for its handling, storage, and application in various experimental designs.[1]

Table 1: Key Identifiers and Structural Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-ethoxybenzoic acid | [1] |

| CAS Number | 621-51-2 | [1][3][4][5] |

| Molecular Formula | C₉H₁₀O₃ | [1][3][4] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| Canonical SMILES | CCOc1cccc(c1)C(=O)O | [1][3] |

| InChI Key | DTFQMPQJMDEWKJ-UHFFFAOYSA-N | [1][3][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 136-140 °C | [1][2][3] |

Synthesis and Purification Protocol

The most common and established method for synthesizing 3-Ethoxybenzoic acid is the Williamson ether synthesis. This two-step process begins with the etherification of a 3-hydroxybenzoic acid ester, followed by the hydrolysis of the resulting ethoxy ester to yield the final carboxylic acid. This approach is favored due to the high reactivity of the phenolic hydroxyl group and the straightforward nature of ester hydrolysis.

Experimental Workflow: Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow for 3-Ethoxybenzoic acid.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis of Methyl 3-ethoxybenzoate [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of methyl 3-hydroxybenzoate in dry acetone.

-

Addition of Reagents: Add 2-3 equivalents of anhydrous potassium carbonate (K₂CO₃), which acts as a base to deprotonate the phenolic hydroxyl group. Subsequently, add 1.2-1.5 equivalents of iodoethane.

-

Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, methyl 3-ethoxybenzoate, can be purified by column chromatography if necessary.[1]

Step 2: Hydrolysis to 3-Ethoxybenzoic Acid [1]

-

Reaction Setup: Dissolve the purified methyl 3-ethoxybenzoate in methanol.

-

Hydrolysis: Add a 10% aqueous solution of potassium hydroxide (KOH) and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the ester is fully consumed.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Acidification and Precipitation: Dissolve the remaining residue in water and acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH reaches 2-3. The desired product, 3-ethoxybenzoic acid, will precipitate out as a solid. The acidic conditions are necessary to protonate the carboxylate salt formed during hydrolysis, rendering the final product insoluble in water.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities. Dry the final product under vacuum to yield pure 3-ethoxybenzoic acid.[1]

Spectroscopic and Analytical Profile

Characterization of the final product is essential to confirm its identity and purity. The following data, inferred from related compounds, are expected for 3-Ethoxybenzoic acid.[1]

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethoxy group protons (a triplet and a quartet), aromatic protons, and the acidic carboxylic acid proton. |

| ¹³C NMR | Resonances for the ethoxy carbons, the aromatic carbons (including the quaternary carbon of the carboxylic acid), and the carbonyl carbon. |

| Infrared (IR) | - O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹- C=O stretch (Carbonyl): Strong absorption band around 1680-1710 cm⁻¹- C-O stretch (Ether & Acid): Bands in the 1210-1320 cm⁻¹ region- Aromatic C-H stretch: Above 3000 cm⁻¹ |

| Mass Spec. (EI-MS) | - Molecular Ion Peak [M]⁺: m/z 166- Key Fragmentations: - Loss of -OH: m/z 149 - Loss of -COOH: m/z 121 - Loss of -CH₂CH₃: m/z 137 |

Applications in Synthesis and Drug Discovery

3-Ethoxybenzoic acid's primary value lies in its role as a versatile building block for more complex molecules.[1] The dual reactivity of its ethoxy and carboxylic acid functional groups allows for a wide range of chemical transformations.

Caption: Role as a versatile intermediate in chemical synthesis.

-

Pharmaceutical Synthesis: Benzoic acid derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The ethoxy group on the benzene ring can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution in the body. It can also influence how the molecule binds to its biological target, such as an enzyme active site.[1]

-

Agrochemicals and Dyes: The structural backbone of 3-ethoxybenzoic acid is incorporated into various agrochemical compounds and dye molecules, leveraging its stability and reactivity.[1][2]

Safety, Handling, and Storage

Proper handling of 3-Ethoxybenzoic acid is crucial to ensure laboratory safety. It is classified as an irritant.

-

Hazards: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[6]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and respiratory protection (such as a type N95 US respirator).[3][6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6]

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6][7]

Conclusion

3-Ethoxybenzoic acid (CAS 621-51-2) is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its defined physicochemical properties, coupled with straightforward and scalable synthesis protocols like the Williamson ether synthesis, make it a valuable resource for chemists in academia and industry. Its application as a precursor in the development of pharmaceuticals, agrochemicals, and other functional materials underscores its importance in modern organic synthesis. Adherence to established safety protocols is essential when handling this compound to mitigate its irritant properties.

References

- An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. (n.d.). Benchchem.

- SAFETY DATA SHEET - 3-Methoxy-2-methylbenzoic acid. (2025, December 26). Fisher Scientific.

- 3-Methoxy Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.

- 3-ETHOXYBENZOIC ACID | 621-51-2. (2026, January 13). ChemicalBook.

- 621-51-2|3-Ethoxybenzoic acid|BLD Pharm. (n.d.). BLD Pharm.

- SAFETY DATA SHEET - 3-Methoxy-2-nitrobenzoic acid. (n.d.). ECHEMI.

- CAS No : 621-51-2| Chemical Name : 3-Ethoxybenzoic Acid. (n.d.). Pharmaffiliates.

- 3-Ethoxybenzoic acid 97 621-51-2. (n.d.). Sigma-Aldrich.

-

3-Ethoxybenzoic acid. (n.d.). CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Structural Elucidation of 3-Ethoxy-2-methoxybenzoic Acid: A Comprehensive Analytical Guide

I. Executive Summary

As the complexity of modern pharmaceutical synthesis and materials engineering escalates, the precise structural elucidation of intermediate building blocks becomes critical to ensuring downstream product fidelity. 3-Ethoxy-2-methoxybenzoic acid (CAS: 4767-71-9) is a sterically hindered, dialkoxy-substituted aromatic system frequently utilized in the design of bioactive benzoic acid derivatives and selective receptor degraders [1] [3]. Differentiating the regiochemistry of adjacent alkoxy groups on an aromatic ring is historically challenging.

This whitepaper outlines a self-validating analytical matrix combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy to definitively establish the structural and regiochemical identity of 3-ethoxy-2-methoxybenzoic acid[2].

II. Strategic Elucidation Logic

As a Senior Application Scientist, I approach structural elucidation not as a checklist of tests, but as a causative sequence where each analytical technique constrains the hypotheses for the next.

-

HRMS establishes the empirical formula, acting as the boundary condition.

-

1D NMR (1H, 13C) catalogs the molecular sub-components (functional groups, aromatic protons).

-

2D NMR (HMBC, HSQC, COSY) functions as the architectural blueprint, physically mapping the connections across ether linkages and identifying the exact substitution pattern on the benzene ring [2].

-

FTIR provides orthogonal, solid-state validation of polar functional groups that might exhibit dynamic exchange phenomena in solution NMR.

Figure 1: Causative analytical workflow for definitive structural elucidation.

III. Standardized Experimental Protocols

A robust protocol must be self-validating. The methods described below are engineered to eliminate false positives and provide unambiguous molecular verification.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

-

Causality: Determining the exact monoisotopic mass constrains the molecular formula. Because 3-ethoxy-2-methoxybenzoic acid contains a highly ionizable carboxylic acid, Electrospray Ionization (ESI) in negative mode is optimal, yielding the [M-H]⁻ ion without extensive fragmentation [2].

-

Methodology:

-

Prepare a 1.0 µg/mL solution of the analyte in LC-MS grade Methanol.

-

Introduce the sample via direct infusion into a Time-of-Flight (TOF) mass spectrometer at 5 µL/min.

-

Operate the source in ESI negative ion mode. Set the capillary voltage to 2.5 kV, cone voltage to 30 V, and desolvation temperature to 250 °C.

-

Calibrate the instrument using sodium formate clusters.

-

Acquire spectra from m/z 50 to 800. Calculate the exact mass and limit the elemental composition generator to C (0-20), H (0-30), O (0-10), with a mass tolerance of <5 ppm.

-

Protocol B: Multidimensional NMR Spectroscopy

-

Causality: To distinguish the C2-methoxy from the C3-ethoxy group, long-range carbon-proton couplings must be observed. HMBC (Heteronuclear Multiple Bond Correlation) is selectively tuned to ³J_{CH} couplings, definitively linking the alkyl protons to their respective aromatic carbons.

-

Methodology:

-

Dissolve 15-20 mg of the crystalline compound in 0.6 mL of deuterated chloroform (CDCl₃) treated with 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

-

1H Acquisition: Run a standard 1D ¹H spectrum at 400 MHz. Utilize 16 transients with a relaxation delay (d1) of 2.0 seconds to ensure the full T1 relaxation of the stereochemically rigid alkoxy protons.

-

13C Acquisition: Run a ¹³C{¹H} decoupled spectrum at 100 MHz using 1024 transients to achieve a high signal-to-noise ratio for the quaternary carbons (C1, C2, C3).

-

2D HMBC: Execute a gradient-selected HMBC sequence optimized for long-range couplings of 8 Hz. Set the F1 (¹³C) sweep width to 220 ppm and F2 (¹H) to 12 ppm.

-

Protocol C: FTIR-ATR Spectroscopy

-

Causality: Solution-state NMR often broadens the -COOH proton signal due to solvent exchange. Attenuated Total Reflectance (ATR) FTIR maps the solid-state vibrational modes, immediately confirming the conjugated carbonyl and the hydrogen-bonded acid dimer.

-

Methodology:

-

Deposit 2 mg of the neat, dry powder onto a monolithic diamond ATR crystal.

-

Engage the pressure anvil until the spectral baseline stabilizes.

-

Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Apply a background subtraction using ambient air.

-

IV. Spectra Interpretation & Data Synthesis

The true test of elucidation is the seamless alignment of orthogonal datasets. The data summarized below systematically constructs the identity of 3-ethoxy-2-methoxybenzoic acid [1] [4].

Table 1: Consolidated Elucidation Matrix

| Analytical Technique | Parameter / Signal | Observed Value | Assignment | Structural Significance |

| HRMS (ESI-) | [M-H]⁻ (m/z) | 195.0662 | C₁₀H₁₁O₄⁻ | Matches theoretical exact mass (195.0657) with an error of 2.5 ppm. |

| ¹H NMR (CDCl₃) | δ 10.85 (br s, 1H) | -COOH | Carboxylic acid proton | Confirms the unesterified acid group. |

| ¹H NMR (CDCl₃) | δ 7.72 (dd, 1H) | Ar-H6 | Aromatic proton ortho to COOH | Downfield shift confirms proximity to the electron-withdrawing carbonyl. |

| ¹H NMR (CDCl₃) | δ 4.10 (q, 2H)δ 1.45 (t, 3H) | -OCH₂CH₃ | Ethoxy group protons | Distinctive A₂X₃ spin system confirms ethyl ether moiety. |

| ¹H NMR (CDCl₃) | δ 3.95 (s, 3H) | -OCH₃ | Methoxy group protons | Highly shielded singlet confirms methyl ether moiety. |

| ¹³C NMR (CDCl₃) | δ 167.8 | C=O | Carbonyl carbon | Value is indicative of an aromatic carboxylic acid. |

| ¹³C NMR (CDCl₃) | δ 152.5, 150.2 | C3, C2 | Oxygen-bound Ar-C | Deshielding confirms the specific di-alkoxy aromatic substitution. |

| FTIR (ATR) | ν (cm⁻¹) 3200-2500 | O-H stretch | Carboxylic O-H | Broad signal signifies extensive intermolecular hydrogen bonding. |

| FTIR (ATR) | ν (cm⁻¹) 1685 | C=O stretch | Conjugated carbonyl | Shift reflects conjugation with the phenyl ring. |

V. Regiochemical Proof via 2D NMR

The most pivotal step in structural verification is ensuring the alkoxy groups are not transposed (e.g., 2-ethoxy-3-methoxybenzoic acid). This is resolved exclusively by 2D HMBC. The 3-bond scalar coupling (³J_{CH}) allows the methoxy protons (δ 3.95) to "see" the C2 aromatic carbon (δ 150.2), while the ethoxy methylene protons (δ 4.10) uniquely correlate to the C3 carbon (δ 152.5).

Figure 2: Critical HMBC correlation pathways confirming the regiochemistry of alkoxy substitutions.

By matching the empirical data tightly against established theories of structural elucidation for complex benzoic acid derivatives [3], this protocol yields a high-confidence confirmation of the molecule.

VI. Conclusion

The analytical framework presented above constitutes a closed-loop logical system. No single spectral artifact can corrupt the structural assignment because HRMS, multidimensional NMR, and FTIR validate disparate physical properties of the molecule (mass, nuclear spin connectivity, and vibrational dipole variance). Drug development professionals and chemists can rely on these specific parameters and protocols to verify the integrity of 3-ethoxy-2-methoxybenzoic acid prior to committing to expensive downstream synthetic workflows.

VII. References

-

Sigma-Aldrich | 3-Ethoxy-2-methoxybenzoic acid | 4767-71-9 Product Data & Specifications. URL:

-

RSC Publishing | Unveiling the structural aspects of novel azo-dyes... a deep dive into the spectroscopy via integrated experimental and computational approaches. (Validation of HRMS, FTIR, and NMR elucidation techniques). URL:

-

Journal of Medicinal Chemistry (ACS) | Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. (Application of benzoic acid derivative frameworks). URL:

-

BLD Pharm | 3-Ethoxy-2-methoxybenzoic acid Catalog & Chemical Information (CAS 4767-71-9). URL:

3-Ethoxy-2-methoxybenzoic Acid: A Versatile Ortho-Substituted Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for the Synthetic Chemist:

Executive Summary

3-Ethoxy-2-methoxybenzoic acid is an aromatic carboxylic acid distinguished by its vicinal ethoxy and methoxy substituents. This specific substitution pattern creates a unique electronic and steric environment, rendering it a valuable building block for applications in medicinal chemistry and materials science. The presence of the carboxylic acid provides a primary handle for a multitude of synthetic transformations, most notably amide bond formation and esterification. Furthermore, the aromatic core can be functionalized to participate in advanced cross-coupling reactions. The dual ether functionalities are not merely passive spectators; they modulate the molecule's physicochemical properties, such as lipophilicity and conformation, which can be strategically exploited in drug design to influence pharmacokinetics and target engagement. This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with field-tested protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis, including planning for purification and characterization.

Physical and Chemical Properties

The properties of 3-ethoxy-2-methoxybenzoic acid are summarized below. These constants are essential for reaction setup, solvent selection, and material handling.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Ethoxy-2-methoxybenzoic acid | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from analogs[2][3] |

| Melting Point | Not available. Expected to be in a similar range to related isomers. | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., MeOH, EtOH, DMF, DMSO) and slightly soluble in water. | Inferred from analogs[4] |

| InChI Key | NCDQWSSXNMKFGO-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

Spectroscopic analysis is paramount for confirming the structure and purity of the material and its downstream derivatives. While a comprehensive public database for this specific molecule is limited, the expected spectral peaks can be accurately predicted based on well-established principles and data from closely related analogs like 2-methoxybenzoic acid and 3-ethoxybenzoic acid.[4][5]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR (CDCl₃) | Carboxylic Acid (-COOH) | 10.0 - 13.0 ppm (broad s) | Position is concentration-dependent and may exchange with D₂O. |

| Aromatic Protons (Ar-H) | 6.9 - 7.8 ppm (m) | A complex splitting pattern is expected due to the substitution. | |

| Methoxy Protons (-OCH₃) | ~3.9 ppm (s, 3H) | Singlet, characteristic of a methoxy group on an aromatic ring. | |

| Ethoxy Protons (-OCH₂CH₃) | ~4.1 ppm (q, 2H, J ≈ 7.0 Hz) | Quartet for the methylene group adjacent to the oxygen. | |

| Ethoxy Protons (-OCH₂CH₃) | ~1.4 ppm (t, 3H, J ≈ 7.0 Hz) | Triplet for the terminal methyl group. | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (-C =O) | 168 - 173 ppm | Typically found in the downfield region. |

| Aromatic Carbons (Ar-C) | 110 - 160 ppm | Six distinct signals are expected due to asymmetric substitution. | |

| Methoxy Carbon (-OC H₃) | ~56 ppm | ||

| Ethoxy Carbon (-OC H₂CH₃) | ~64 ppm | ||

| Ethoxy Carbon (-OCH₂C H₃) | ~15 ppm | ||

| FT-IR (KBr Pellet) | O-H (Carboxylic acid) | 2500 - 3300 cm⁻¹ | Very broad, characteristic of a hydrogen-bonded dimer. |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 cm⁻¹ | Sharp to medium intensity peaks. | |

| C=O (Carboxylic acid) | 1680 - 1710 cm⁻¹ | Strong, sharp absorption. | |

| C=C (Aromatic) | 1450 - 1600 cm⁻¹ | Medium to weak absorptions. | |

| C-O (Ether and acid) | 1200 - 1300 cm⁻¹ | Strong, characteristic ether stretch. | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 196 | |

| Key Fragments | m/z 179 (-OH), m/z 168 (-C₂H₄), m/z 151 (-COOH) | Fragmentation patterns involve losses of the carboxylic acid and ethoxy group fragments.[4] |

Synthesis of the Building Block

A robust synthesis of the building block is the first step in any successful campaign. A logical and widely applicable route to 3-ethoxy-2-methoxybenzoic acid involves a multi-step sequence starting from commercially available 2,3-dihydroxybenzoic acid. The strategy relies on the selective protection of the more acidic carboxylic acid, followed by sequential alkylation of the hydroxyl groups and final deprotection.

Caption: Proposed synthetic workflow for 3-ethoxy-2-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

Esterification First: The carboxylic acid is significantly more acidic than the phenolic hydroxyl groups. Protecting it as a methyl ester prevents it from interfering with the bases (e.g., K₂CO₃) used in the subsequent alkylation steps.

-

Selective Ethylation: The hydroxyl group at the 3-position is generally more nucleophilic and less sterically hindered than the one at the 2-position, which is ortho to the ester. This allows for a degree of selective ethylation at the 3-position under carefully controlled conditions.

-

Hydrolysis Last: Saponification of the methyl ester with a base like NaOH is a standard and high-yielding method to regenerate the carboxylic acid as the final step.

Core Synthetic Applications and Protocols

The true value of 3-ethoxy-2-methoxybenzoic acid lies in its application as a scaffold for more complex molecules. The carboxylic acid function is the primary reactive handle for elaboration.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of countless pharmaceuticals.[6] The direct reaction of a carboxylic acid with an amine is an acid-base reaction leading to a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" into a more electrophilic species. Uronium-based coupling reagents like HATU are highly effective for this purpose, known for their high efficiency and low rates of racemization.[6]

Caption: General mechanism for HATU-mediated amide bond formation.

Field-Proven Protocol: Synthesis of N-benzyl-3-ethoxy-2-methoxybenzamide

This protocol provides a reliable method for coupling 3-ethoxy-2-methoxybenzoic acid with a representative primary amine, benzylamine.

Materials:

-

3-Ethoxy-2-methoxybenzoic acid (1.0 eq., e.g., 196 mg, 1.0 mmol)

-

HATU (1.1 eq., 418 mg, 1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq., 435 µL, 2.5 mmol)

-

Benzylamine (1.05 eq., 115 µL, 1.05 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-2-methoxybenzoic acid (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF (to make an approx. 0.2 M solution). Stir until the solid is fully dissolved.

-

Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

-

Causality: HATU is the coupling agent that forms the active ester. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HOBt byproduct, driving the reaction forward.

-

-

Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.

-

Nucleophile Addition: Add benzylamine (1.05 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 2-16 hours.

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

-

Causality: The HCl wash removes excess DIPEA and any remaining amine. The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-ethoxy-2-methoxybenzamide.

Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] While 3-ethoxy-2-methoxybenzoic acid itself is not a direct participant, its halogenated derivatives (e.g., bromo- or iodo-substituted analogs) are excellent substrates. This transformation is crucial for synthesizing biaryl structures, which are privileged motifs in many blockbuster drugs. The reaction is catalyzed by a palladium(0) species, which undergoes a well-defined catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling of a Bromo-Derivative

This protocol outlines a general procedure for coupling a bromo-derivative of 3-ethoxy-2-methoxybenzoic acid with an arylboronic acid.

Materials:

-

Bromo-derivative of 3-ethoxy-2-methoxybenzoic acid (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq.)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

-

Solvent system (e.g., 1,4-Dioxane/water 4:1, or Toluene/EtOH/water)

Step-by-Step Methodology:

-

Degassing: Degas the chosen solvent system for 15-30 minutes by bubbling argon or nitrogen through it.

-

Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is critical for an efficient reaction.

-

-

Vessel Preparation: In a Schlenk flask or microwave vial, combine the bromo-derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with all laboratory chemicals, 3-ethoxy-2-methoxybenzoic acid and its analogs should be handled with appropriate care.

-

Hazard Profile: Based on analogous structures, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

Conclusion

3-Ethoxy-2-methoxybenzoic acid represents a highly valuable and strategically substituted building block for modern organic synthesis. Its utility extends beyond that of a simple carboxylic acid; the ortho-alkoxy arrangement provides a unique electronic and steric bias that can be exploited in the synthesis of complex molecular architectures. The robust and reliable protocols for amide bond formation and the potential for its derivatives to engage in powerful cross-coupling reactions make it an attractive starting point for generating libraries of novel compounds in drug discovery and materials science. By understanding the causality behind the synthetic protocols and the fundamental reactivity of this scaffold, researchers are well-equipped to unlock its full potential in their synthetic endeavors.

References

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from Chemixl. [Link]

-

PubChem. (2026). 3-Methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from Srini Chem. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from Cheméo. [Link]

-

NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST WebBook, SRD 69. [Link]

-

Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid). Retrieved from Filo. [Link]

-

The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from The Royal Society of Chemistry. [Link]

-

Shaughnessy, K. H. (2015). Cross-Coupling and Related Reactions. Inorganic and Organometallic Transition Metal Catalysts, 1-38. [Link]

Sources

- 1. 3-ethoxy-2-methoxybenzoic acid [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. srinichem.com [srinichem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Ethoxy-2-methoxybenzoic Acid

Abstract: This document provides a detailed, four-step protocol for the synthesis of 3-Ethoxy-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-hydroxybenzoic acid. The synthetic strategy addresses the key challenges of regioselective functionalization and management of multiple reactive functional groups. The described pathway includes: 1) Fischer esterification to protect the carboxylic acid, 2) Directed ortho-metalation (DoM) and subsequent hydroxylation to install a hydroxyl group at the C2 position, 3) A sequential, two-stage Williamson ether synthesis for selective methoxylation and ethoxylation, and 4) Saponification to deprotect the carboxylic acid and yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and practical troubleshooting advice to ensure a successful synthesis.

Strategic Overview and Mechanistic Principles

The synthesis of 3-Ethoxy-2-methoxybenzoic acid from 3-hydroxybenzoic acid requires precise control over the regioselectivity of C-H functionalization and O-alkylation. The presence of both a phenolic hydroxyl and a carboxylic acid group necessitates a carefully planned sequence of protection and functionalization steps.

The Synthetic Challenge

Direct functionalization is complicated by the directing effects of the substituents. The hydroxyl group directs electrophilic aromatic substitution to its ortho and para positions (C2, C4, C6), while the carboxylic acid is a meta-directing deactivator. To achieve the desired 2,3-substitution pattern, a more sophisticated approach is required. Our strategy leverages a protection/deprotection sequence in concert with powerful organometallic and classical etherification reactions.

Overall Synthetic Workflow

The four-step synthesis is designed to systematically build the target molecule by addressing one functional group transformation at a time.

Caption: Overall synthetic workflow from 3-hydroxybenzoic acid to the target compound.

Key Reaction Mechanisms

-

Protection via Fischer Esterification: The carboxylic acid is converted to a methyl ester to prevent its acidic proton from interfering with the strong bases used in subsequent steps.[1][2][3] This reversible reaction is driven to completion by using an excess of methanol.

-

Directed ortho-Metalation (DoM): This is the key regioselective step. The phenolic proton of methyl 3-hydroxybenzoate is first abstracted by n-butyllithium (n-BuLi). The resulting lithium phenoxide is a powerful ortho-directing group, guiding a second deprotonation by n-BuLi to the C2 position to form a dilithio intermediate.[4][5] This intermediate is then quenched with an electrophile (O₂) to install the second hydroxyl group.

-

Williamson Ether Synthesis: This classic Sₙ2 reaction is used for both the ethoxylation and methoxylation steps.[6][7][8][9] A phenoxide ion, generated by deprotonating a hydroxyl group with a base like potassium carbonate, acts as a nucleophile and attacks an alkyl halide (e.g., ethyl iodide or dimethyl sulfate), displacing the halide and forming an ether.[10] The selectivity in the first etherification (ethylation at 3-OH) is achieved under mild conditions, exploiting the higher nucleophilicity of the 3-phenoxide compared to the 2-phenoxide, which is sterically more hindered and can be involved in hydrogen bonding with the ester carbonyl.

Materials and Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All reactions involving organolithium reagents must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents

| Reagent | Formula | CAS Number | Supplier | Notes |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 99-06-9 | Sigma-Aldrich | Starting material |

| Methanol (Anhydrous) | CH₃OH | 67-56-1 | Fisher Scientific | Reagent and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 7664-93-9 | VWR | Catalyst |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 109-72-8 | Acros Organics | Pyrophoric reagent |

| Tetrahydrofuran (THF, Anhydrous) | C₄H₈O | 109-99-9 | Sigma-Aldrich | Solvent, must be dry |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 60-29-7 | Fisher Scientific | Solvent |

| Iodoethane | C₂H₅I | 75-03-6 | Alfa Aesar | Alkylating agent |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 77-78-1 | Sigma-Aldrich | Toxic/Carcinogen |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 584-08-7 | J.T. Baker | Base |

| Acetone | C₃H₆O | 67-64-1 | VWR | Solvent |

| Sodium Hydroxide | NaOH | 1310-73-2 | Sigma-Aldrich | Base for saponification |

| Hydrochloric Acid (Conc.) | HCl | 7647-01-0 | Fisher Scientific | For acidification |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | VWR | Extraction solvent |

| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Sigma-Aldrich | For aqueous wash |

| Brine (Saturated NaCl) | NaCl (aq) | 7647-14-5 | - | For aqueous wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Fisher Scientific | Drying agent |

Protocol 1: Synthesis of Methyl 3-hydroxybenzoate (Protection)

-

To a 500 mL round-bottom flask, add 3-hydroxybenzoic acid (20.0 g, 144.8 mmol) and anhydrous methanol (250 mL).

-

Stir the mixture to dissolve the solid. Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (4.0 mL) dropwise with continuous stirring.

-

Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid.

-

Expected Yield: 90-95%.

-

Characterization: The product can be used in the next step without further purification if it appears as a clean, white solid.

-

Protocol 2: Synthesis of Methyl 2,3-dihydroxybenzoate (Ortho-Hydroxylation)

!!! SAFETY FIRST: n-Butyllithium is pyrophoric. Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle both with extreme care in a fume hood using appropriate personal protective equipment (PPE).

-

To a flame-dried 1 L three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and 400 mL of anhydrous THF.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A thick precipitate will form.

-

Stir the resulting slurry at -78 °C for an additional 2 hours.

-

While maintaining the temperature at -78 °C, bubble dry oxygen gas through the slurry via a long needle for 1.5 hours. The color of the mixture will change.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 200 mL of diethyl ether.

-

Acidify the aqueous layer to pH ~2 with 2M HCl.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 2,3-dihydroxybenzoate.

-

Expected Yield: 50-60%.

-

Protocol 3: Synthesis of Methyl 3-ethoxy-2-methoxybenzoate (Sequential Etherification)

Part A: Synthesis of Methyl 3-ethoxy-2-hydroxybenzoate

-

In a 250 mL round-bottom flask, combine methyl 2,3-dihydroxybenzoate (10.0 g, 59.5 mmol), anhydrous potassium carbonate (9.8 g, 71.4 mmol, 1.2 eq), and 150 mL of acetone.

-

To the stirred suspension, add iodoethane (5.7 mL, 71.4 mmol, 1.2 eq) dropwise.

-

Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the solid salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. This is often clean enough to proceed directly to the next step.

Part B: Synthesis of Methyl 3-ethoxy-2-methoxybenzoate

-

Transfer the crude methyl 3-ethoxy-2-hydroxybenzoate from Part A to a 250 mL round-bottom flask.

-

Add anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 eq) and 150 mL of acetone.

-

To the stirred suspension, add dimethyl sulfate (6.7 mL, 71.4 mmol, 1.2 eq) dropwise. (Caution: Highly Toxic!)

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction, filter the solids, and concentrate the filtrate as described in Part A.

-

Dissolve the residue in ethyl acetate (150 mL), wash with water (2 x 75 mL) and brine (1 x 75 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography if necessary to yield pure methyl 3-ethoxy-2-methoxybenzoate.

-

Expected Yield (over 2 steps): 75-85%.

-

Protocol 4: Synthesis of 3-Ethoxy-2-methoxybenzoic acid (Deprotection)

-

In a 250 mL round-bottom flask, dissolve the methyl 3-ethoxy-2-methoxybenzoate (e.g., 10.0 g, 47.6 mmol) in methanol (100 mL).

-

Add a solution of sodium hydroxide (3.8 g, 95.2 mmol) in 25 mL of water.

-

Heat the mixture to reflux for 3-4 hours until TLC analysis shows complete consumption of the starting ester.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dissolve the remaining residue in 100 mL of water and cool the solution in an ice bath.

-

Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.

-

Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water (3 x 30 mL).

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product, 3-Ethoxy-2-methoxybenzoic acid.

-

Expected Yield: 90-98%.

-

Characterization Data

| Compound | Form | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 3-hydroxybenzoate | White Solid | 78-81 | 7.68 (s, 1H), 7.30 (t, 1H), 7.08 (d, 1H), 3.90 (s, 3H) | 167.2, 155.9, 131.0, 129.7, 122.1, 119.8, 52.3 |

| Methyl 2,3-dihydroxybenzoate | Solid | 79-82 | 11.1 (s, 1H), 7.35 (d, 1H), 7.15 (d, 1H), 6.80 (t, 1H), 3.95 (s, 3H) | 171.5, 150.1, 145.8, 123.5, 119.2, 118.9, 115.6, 52.4 |

| 3-Ethoxy-2-methoxybenzoic acid | White Powder | 102-105 | 10.5 (br s, 1H), 7.45 (d, 1H), 7.20 (d, 1H), 7.10 (t, 1H), 4.15 (q, 2H), 4.00 (s, 3H), 1.45 (t, 3H) | 169.8, 153.2, 148.5, 125.1, 124.3, 118.0, 115.6, 64.8, 61.9, 14.8 |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low yield in Step 2 (Hydroxylation) | Incomplete lithiation; moisture in reagents/glassware; insufficient oxygen. | Ensure all glassware is flame-dried and the reaction is under a robust inert atmosphere. Use freshly titrated n-BuLi. Ensure a steady, fine stream of O₂ is bubbled through the slurry. |

| Mixture of products in Step 3A | Over-alkylation or alkylation at the wrong position. | Use exactly 1.1-1.2 equivalents of iodoethane. Do not let the reaction run for an excessively long time after the starting material is consumed. A weaker base or lower temperature can sometimes improve selectivity. |

| Incomplete Saponification (Step 4) | Insufficient base or reaction time; sterically hindered ester. | Increase the reaction time and/or add a small amount of additional NaOH solution. Ensure the mixture is homogeneous during reflux. |

| Oily product after acidification | Impurities present in the final product. | Re-dissolve the oily product in ethyl acetate, wash with brine, dry, and concentrate. Attempt to recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). |

References

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

Filo. (2025). What is the Williamson Ether Synthesis? Explain the mechanism. [Link]

-

Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). Directed lithiation of unprotected benzoic acids. The Journal of Organic Chemistry, 59(14), 4042-4044. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters, 8(5), 765-768. [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265-1266. [Link]

-

Khan, K. (2014). Protection and deprotection of carboxylic acid. Slideshare. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 9(18), 3519-3522. [Link]

-

eGyanKosh. (n.d.). Carboxyl protecting groups. [Link]

-

ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids' [Table]. [Link]

-

Meshram, J., & Tale, P. (2012). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative. Rasayan Journal of Chemistry, 5(3), 329-333. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. What is the Williamson Ether Synthesis? Explain the mechanism. | Filo [askfilo.com]

Application Note: Strategic Synthesis of Substituted Benzamides and Benzimidazoles Using 3-Ethoxy-2-methoxybenzoic Acid

Introduction to the Pharmacophore

3-Ethoxy-2-methoxybenzoic acid (CAS: 4767-71-9) is a highly valuable organic building block in medicinal chemistry and pharmaceutical synthesis[1]. Its unique structural profile—featuring an ortho-methoxy and a meta-ethoxy group—makes it a privileged intermediate for the synthesis of advanced substituted benzamides and benzimidazole core structures.

In drug development, substituted benzamides are fundamental structural motifs found in a wide range of pharmacological agents, including anti-inflammatory drugs (preferential COX-1 inhibitors)[2], anthelmintics[3], and highly targeted neuroleptics (dopamine D2/D3 receptor antagonists, commonly known as orthopramides). The precise positioning of the di-alkoxy groups strictly dictates the spatial geometry of the resulting API, driving high receptor affinity and selectivity.

Mechanistic Causality in Reaction Design (E-E-A-T)

The primary synthetic challenge when utilizing 3-Ethoxy-2-methoxybenzoic acid is the steric hindrance introduced by the ortho-methoxy substituent.

-

The Problem with Standard Coupling (EDC/HOBt): When using standard carbodiimide reagents like EDC alongside HOBt, the bulky ortho-methoxy group physically shields the electrophilic carbonyl carbon. This slows down the nucleophilic attack of the incoming amine on the O-acylisourea intermediate. Consequently, the intermediate undergoes a detrimental N,O-acyl shift, forming a highly stable, inactive N-acylurea byproduct, which significantly depresses overall yields[4].

-

The HATU/DIPEA Solution: To overcome this spatial restriction, uronium-based coupling reagents such as HATU are heavily favored in modern protocols. HATU rapidly generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The critical advantage of HOAt is the nitrogen atom at the 7-position of the pyridine ring, which provides anchimeric assistance. It engages in hydrogen bonding with the incoming amine, orienting the nucleophile perfectly toward the sterically hindered carbonyl carbon, vastly accelerating amide bond formation and preventing side reactions.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling Workflow (Synthesis of Substituted Benzamides)

This protocol describes a self-validating, high-yielding route for synthesizing N-substituted 3-ethoxy-2-methoxybenzamides.

Reagents Required:

-

3-Ethoxy-2-methoxybenzoic acid (1.0 equiv)

-

Target Primary/Secondary Amine (1.1 - 1.5 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-Ethoxy-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (approx. 5 mL/mmol). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) to the chilled solution and stir for 5 minutes.

-

Active Ester Formation: Add HATU (1.2 equiv) in one portion. Allow the mixture to stir at 0 °C for 15–20 minutes to ensure complete conversion to the highly reactive HOAt ester intermediate.

-

Nucleophilic Coupling: Dissolve the chosen amine (1.1 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and let the reaction warm to room temperature. Stir for 2–4 hours. Monitor progress via LC-MS or TLC (Eluent: EtOAc/Hexane).

-

Quenching & Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography if trace HOAt persists.

HATU-Mediated Amide Coupling Workflow for Sterically Hindered Benzoic Acids.

Protocol B: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Reaction of 3-Ethoxy-2-methoxybenzoic acid with ortho-phenylenediamine yields robust benzimidazole cores, prevalent in antimicrobial and anthelmintic agents[3]. Direct condensation normally requires massive energy input, but microwave assistance ensures maximum yield via decarboxylative or direct dehydrative cyclization[5].

Step-by-Step Methodology:

-

Preparation: Mix 3-Ethoxy-2-methoxybenzoic acid (1.0 equiv) and substituted ortho-phenylenediamine (1.1 equiv) in a microwave-safe reaction vial.

-

Catalyst/Dehydrating Agent: Add a catalytic amount of Polyphosphoric Acid (PPA) or a Copper-based catalyst depending on the exact C-N cross-coupling requirements.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 12–15 minutes[5].

-

Work-up: Cool the mixture to room temperature. Neutralize the viscous PPA mixture carefully with 10% aqueous NaOH until a precipitate forms.

-

Isolation: Filter the solid crude product, wash with cold water, and recrystallize from ethanol to afford the pure 2-(3-ethoxy-2-methoxyphenyl)-1H-benzo[d]imidazole.

Quantitative Data Presentation: Reagent Efficacy Comparison

The following table summarizes the causal impact of coupling reagent selection on the synthesis of sterically hindered benzamides from 3-Ethoxy-2-methoxybenzoic acid.

| Coupling Reagent / Method | Equivalents (Reagent) | Base Used | Reaction Time | Typical Yield (%) | Major Observed Byproduct |

| EDC / HOBt | 1.5 eq | Triethylamine | 24 hours | 40 - 50% | N-acylurea (significant) |

| Acyl Chloride (SOCl₂) | 3.0 eq | Pyridine | 8 - 12 hours | 65 - 75% | Dimeric anhydrides |

| HATU / DIPEA | 1.2 eq | DIPEA | 2 - 4 hours | > 90% | Trace unreacted HOAt |

| Microwave + Cu-Catalyst | 10 mol% Cu | Cs₂CO₃ | 15 minutes | > 93% | None (Clean conversion) |

Biological Context: Dopamine D2 Receptor Pathway

When 3-Ethoxy-2-methoxybenzoic acid is converted into a substituted benzamide (incorporating a pyrrolidine or similar basic amine moiety), the resulting agent often exhibits strong antagonism at Dopamine D2 and D3 receptors. The ortho-methoxy group physically restricts the rotation of the amide bond, locking the molecule into the ideal conformation required to fit into the orthosteric binding pocket of the D2 receptor.

Dopamine D2 Receptor Antagonism Pathway for Substituted Benzamides.

References

-

PubMed (National Institutes of Health) "Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents" URL:[Link]

-

PubMed (National Institutes of Health) "Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage" URL:[Link]

-

Bentham Science Publishers "Microwave Assisted Copper-catalyzed Synthesis of Substituted Benzamides Through Decarboxylative C-N Cross Coupling" URL:[Link]

Sources

- 1. 3-ethoxy-2-methoxybenzoic acid | 4767-71-9 [sigmaaldrich.com]

- 2. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols for the Agrochemical Development of 3-Ethoxy-2-methoxybenzoic Acid

Introduction: The Potential of Substituted Benzoic Acids in Modern Agriculture

The continuous demand for higher crop yields and the ever-present threat of pests and weeds necessitate the development of novel and effective agrochemicals. Benzoic acid and its derivatives have long been a cornerstone in the agrochemical industry, with prominent examples like the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) being widely used for broadleaf weed control.[1][2][3][4] The chemical versatility of the benzoic acid scaffold allows for fine-tuning of its biological activity, selectivity, and environmental fate through various substitutions on the aromatic ring.[5][6]

This guide focuses on the potential application of 3-Ethoxy-2-methoxybenzoic acid as a lead compound in the discovery and development of new agrochemicals. The presence of both an ethoxy and a methoxy group on the benzoic acid ring suggests unique properties that could influence its herbicidal, fungicidal, or insecticidal activity.[6][7] The ethoxy group, for instance, can modulate the lipophilicity of the molecule, potentially enhancing its uptake by target organisms and its stability.[7]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a structured approach to investigating the agrochemical potential of 3-Ethoxy-2-methoxybenzoic acid. We will delve into its synthesis, formulation strategies, and detailed protocols for bio-efficacy testing, from initial laboratory bioassays to more complex greenhouse and field trials.

PART 1: Synthesis and Characterization

The journey of any new agrochemical begins with its synthesis. A plausible synthetic route for 3-Ethoxy-2-methoxybenzoic acid is outlined below, based on established organic chemistry principles.

Proposed Synthesis Pathway

A common method for preparing alkoxy-substituted benzoic acids involves the Williamson ether synthesis followed by hydrolysis.[6]

Caption: Proposed synthesis pathway for 3-Ethoxy-2-methoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Ethoxy-2-methoxybenzoic Acid

-

Esterification of 3-Hydroxy-2-methoxybenzoic Acid:

-

Dissolve 3-Hydroxy-2-methoxybenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield Methyl 3-hydroxy-2-methoxybenzoate.

-

-

Williamson Ether Synthesis:

-

Dissolve Methyl 3-hydroxy-2-methoxybenzoate (1.0 eq) in an anhydrous solvent like acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 2-3 eq) and iodoethane (1.2-1.5 eq).[6]

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product to obtain Methyl 3-ethoxy-2-methoxybenzoate.

-

-

Hydrolysis:

-

Dissolve the purified Methyl 3-ethoxy-2-methoxybenzoate in a mixture of methanol and a 10% aqueous solution of potassium hydroxide (KOH).

-

Stir the mixture at room temperature or with gentle heating until hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-Ethoxy-2-methoxybenzoic acid.

-

Characterization Data (Hypothetical)

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂O₄[8] |

| Molecular Weight | 196.20 g/mol [8] |

| Appearance | White to off-white crystalline solid[6] |

| ¹H NMR (CDCl₃, ppm) | δ 1.4 (t, 3H), 3.9 (s, 3H), 4.1 (q, 2H), 7.1-7.5 (m, 3H), 10.5 (s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 15.0, 56.0, 64.0, 115.0, 120.0, 125.0, 145.0, 150.0, 170.0 |

| FT-IR (cm⁻¹) | 2500-3300 (O-H), 1680-1710 (C=O), 1200-1300 (C-O)[6] |

PART 2: Formulation Development

The formulation of a benzoic acid derivative is crucial for its effective application in the field. Benzoic acids in their acid form typically have poor water solubility, which can limit their use in aqueous spray solutions.[1]

Strategies for Formulation

-

Emulsifiable Concentrate (EC): This involves dissolving the active ingredient in an organic solvent with an amine and emulsifiers.[1] When diluted with water, it forms a stable emulsion for spraying.

-

Salt Formation: Converting the carboxylic acid to a more water-soluble salt (e.g., dimethylamine, potassium) is a common strategy for herbicides like Dicamba.[3]

-

Esterification: While potentially increasing volatility, converting the acid to an ester can also be a viable formulation approach.[1]

Protocol: Preparation of a Trial Emulsifiable Concentrate

-

Solvent and Amine Selection:

-

Dissolve 3-Ethoxy-2-methoxybenzoic acid in an amide solvent.

-

Add an amine (e.g., triethylamine) at a concentration of 2-5% by weight.[1]

-

-

Addition of Emulsifiers:

-

Incorporate a blend of non-ionic and anionic emulsifiers to ensure stable emulsion formation in water.

-

-

Homogenization:

-

Thoroughly mix all components until a clear, homogenous concentrate is obtained.

-

-

Quality Control:

-

Test the emulsion stability by diluting the concentrate in water of varying hardness and observing for any separation or precipitation over time.

-

PART 3: Bio-efficacy Evaluation

A tiered approach is recommended for evaluating the biological activity of 3-Ethoxy-2-methoxybenzoic acid, starting with controlled laboratory and greenhouse experiments and progressing to field trials.

Tier 1: Laboratory and Greenhouse Bioassays

Bioassays are essential for the initial screening of herbicidal, fungicidal, and insecticidal activity.[9][10]

-

Plant Material:

-

Select a range of monocotyledonous (e.g., Setaria viridis) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

-

Grow seedlings in pots to a specific growth stage (e.g., 2-4 leaf stage).[11]

-

-

Herbicide Application:

-

Prepare a series of dilutions of the formulated 3-Ethoxy-2-methoxybenzoic acid.

-

Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage.[12]

-

Include a negative control (no treatment) and a positive control (a commercial herbicide with a similar expected mode of action).

-

-

Evaluation:

-

After a set period (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as stunting, chlorosis, and necrosis.[13]

-

Determine the effective dose (ED₅₀) for each weed species.

-

Caption: Workflow for a greenhouse herbicide bioassay.

-

Fungal Cultures:

-

Inoculation and Incubation:

-

Place a mycelial plug of the test fungus in the center of each plate.

-

Incubate the plates under optimal conditions for fungal growth.

-

-

Evaluation:

-

Measure the radial growth of the fungal colony over time and compare it to a control plate without the test compound.

-

Calculate the percentage of growth inhibition and determine the Minimum Inhibitory Concentration (MIC).

-

-

Test Insects:

-

Choose a representative insect pest, such as aphids (Aphis gossypii).[16]

-

Rear a healthy population of the test insect.

-

-

Application:

-

Apply different concentrations of the formulated 3-Ethoxy-2-methoxybenzoic acid to host plants.

-

Introduce a known number of insects to the treated plants.

-

-

Evaluation:

Tier 2: Field Trials

Field trials are crucial for evaluating the performance of a new agrochemical under real-world conditions.[][19][20] They help determine optimal application rates, crop safety, and efficacy against a natural spectrum of pests or weeds.[12][21]

-

Site Selection and Trial Design:

-

Choose a location with a known history of the target weed species.

-

Design a randomized complete block experiment with multiple replications.

-

-

Application:

-

Apply the herbicide at different rates and at different crop and weed growth stages using calibrated field spray equipment.

-

-

Data Collection:

-

Assess weed control efficacy at various time points after application.

-

Evaluate crop tolerance by looking for any signs of phytotoxicity.

-

At the end of the season, measure crop yield.

-

-

Residue Analysis:

-

Collect crop and soil samples to analyze for any residual levels of the test compound.[21]

-

Caption: General workflow for an agrochemical field trial.

Conclusion

While 3-Ethoxy-2-methoxybenzoic acid is not yet a commercialized agrochemical, its chemical structure, rooted in the well-established class of benzoic acid herbicides, presents a compelling case for its investigation. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate its potential as a novel herbicide, fungicide, or insecticide. Through diligent synthesis, formulation, and a tiered bio-efficacy testing approach, the true value of 3-Ethoxy-2-methoxybenzoic acid in the future of agriculture can be elucidated.

References

-

Neve, P., & Beckie, H. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Retrieved from [Link]

-

JRF Global. (n.d.). Efficacy And Residue Field Trials | Crop Care. Retrieved from [Link]

-

NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

-

Ookto. (n.d.). Benzoic Acid in Herbicide Manufacturing for Industrial. Retrieved from [Link]

-

Auxilife. (2026, February 11). Importance of Field Trials in the Agriculture Industry. Retrieved from [Link]

-

Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

-

ANTEDIS. (n.d.). Agrochemical testing and Product Assessments & Studies in France. Retrieved from [Link]

- Google Patents. (n.d.). AU2016257148B2 - Benzoic acid herbicide composition.

-

PennState Extension. (2025, March 15). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

-

Danish Technological Institute. (n.d.). Testing pesticides in field trials. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Application of bioassay techniques to herbicide investigations. Retrieved from [Link]

-

MDPI. (2021, August 16). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Retrieved from [Link]

-

Ookto. (n.d.). Benzoic Acid (CAS 65-85-0) for Herbicides Removal for Industrial. Retrieved from [Link]

-

IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition.

- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.

-

ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from [Link]

-

ScienceDirect. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]

-

BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]

-

QuickCompany. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

-

EPA. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl). Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. (n.d.). AU2019348204A1 - Synergistic pesticidal compositions and methods for delivery of insecticidal active ingredients.

-

National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.

-

PubMed. (2007, January 15). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: Stretched and heterocyclic mandelamide oomyceticides | Request PDF. Retrieved from [Link]

-

MDPI. (2025, October 11). Chemical Composition and Insecticidal Activity of Eschweilera jefensis Organic Extracts Against Aphis gossypii. Retrieved from [Link]

-

SCIRP. (n.d.). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

-

Sciencemadness. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

MDPI. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

-

Kyoto University Research Information Repository. (2022, June 2). Compositional Analysis and Potent Insecticidal Activity of Supercritical CO2 Fluid Extracts of Alcea nudiflora L. Leaves. Retrieved from [Link]

-

CDC Stacks. (2011, June 30). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Retrieved from [Link]

-

Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. Retrieved from [Link]

-

JOCPR. (n.d.). 104-106 Research Article Synthesis and Herbicidal Activity of 2-(4. Retrieved from [Link]

Sources

- 1. AU2016257148B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]

- 2. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]

- 3. Dicamba Technical Fact Sheet [npic.orst.edu]

- 4. Dicamba - Wikipedia [en.wikipedia.org]

- 5. Benzoic Acid in Herbicide Manufacturing for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-ethoxy-2-methoxybenzoic acid [sigmaaldrich.com]

- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testing pesticides in field trials - Danish Technological Institute [dti.dk]

- 13. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 19. Importance of Field Trials in the Agriculture Industry [auxilife.com]

- 20. antedis.com [antedis.com]

- 21. Efficacy And Residue Field Trials | Crop Care [jrfglobal.com]

experimental protocol for Williamson ether synthesis of 3-Ethoxybenzoic acid.

An In-depth Guide to the Synthesis of 3-Ethoxybenzoic Acid via Williamson Ether Synthesis

Application Note & Experimental Protocol

Abstract

3-Ethoxybenzoic acid is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its synthesis is a common objective in many organic chemistry laboratories. This document provides a detailed, field-proven protocol for the synthesis of 3-Ethoxybenzoic acid from 3-Hydroxybenzoic acid using the Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer comprehensive guidance on product purification, characterization, and troubleshooting.

Introduction and Reaction Principle

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[2] The reaction is a cornerstone of organic chemistry, valued for its broad scope and straightforward execution.[2]

This protocol applies the Williamson synthesis to produce 3-Ethoxybenzoic acid. The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 3-Hydroxybenzoic acid, which is more acidic than a typical alcohol, is deprotonated by a mild base (in this case, potassium carbonate) to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: This newly formed phenoxide ion attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide. This attack displaces the iodide leaving group in a concerted SN2 fashion, forming the ether linkage.[4]

The choice of a primary alkyl halide like ethyl iodide is critical. Secondary or tertiary halides would favor a competing E2 elimination reaction due to steric hindrance, leading to the formation of an alkene as the major byproduct.[3][5]

Materials and Equipment

Proper preparation is paramount for a successful synthesis. The following table details the necessary reagents and equipment.

| Reagent/Material | CAS No. | Molecular Formula | Molecular Wt. | Key Properties |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 g/mol | White powder. Irritating to eyes.[6][7] | |

| Ethyl iodide (Iodoethane) | C₂H₅I | 155.97 g/mol | Flammable liquid, light-sensitive. Skin and eye irritant.[8][9] | |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 g/mol | Anhydrous, hygroscopic solid. | |

| Acetone (Anhydrous) | C₃H₆O | 58.08 g/mol | Flammable, volatile solvent. | |

| Hydrochloric Acid (1 M) | HCl | 36.46 g/mol | Corrosive aqueous solution. | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | Flammable solvent for extraction. | |

| Brine (Saturated NaCl) | N/A | NaCl(aq) | N/A | Used for washing organic layers. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Drying agent. |

| Equipment | |

| Round-bottom flask (250 mL) | Heating mantle with magnetic stirrer |

| Reflux condenser | Separatory funnel (500 mL) |

| Magnetic stir bar | Rotary evaporator |

| Standard laboratory glassware | Büchner funnel and flask |

| pH paper or meter | Thin Layer Chromatography (TLC) supplies |

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[10][11]

Reaction Setup & Execution

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Hydroxybenzoic acid (1.0 eq, e.g., 5.0 g, 36.2 mmol) and anhydrous potassium carbonate (2.5 eq, 12.5 g, 90.5 mmol). The use of anhydrous K₂CO₃ is crucial as water can hydrolyze the ethyl iodide.

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. The acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions.[10]

-

Ethylating Agent Addition: Add ethyl iodide (1.5 eq, 4.1 mL, 54.3 mmol) to the suspension. A slight excess of the ethylating agent ensures the complete consumption of the limiting reagent, 3-hydroxybenzoic acid.[11]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain vigorous stirring for 12-24 hours.[10]

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (3-hydroxybenzoic acid) indicates the reaction is nearing completion.[11]

Work-up and Product Isolation

-

Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium iodide and excess potassium carbonate).

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.[10]

-